TES-991: A Selective ACMSD Inhibitor for NAD+ Augmentation
TES-991: A Selective ACMSD Inhibitor for NAD+ Augmentation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and genomic stability. A decline in NAD+ levels is implicated in a wide range of age-related and metabolic diseases. The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) represents a key control point in the de novo NAD+ synthesis pathway from tryptophan. By catalyzing the degradation of an essential NAD+ precursor, ACMSD limits NAD+ production. TES-991 is a potent and selective small-molecule inhibitor of human ACMSD. By blocking ACMSD, TES-991 effectively redirects the metabolic flux towards NAD+ synthesis, offering a novel therapeutic strategy for conditions associated with NAD+ deficiency. This document provides a comprehensive technical overview of TES-991, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.
Introduction: The Role of ACMSD in NAD+ Homeostasis
The kynurenine pathway is the primary route for tryptophan catabolism, leading to either complete oxidation or the de novo synthesis of NAD+.[1][2] A critical branch point in this pathway is governed by the enzyme ACMSD.[2][3][4] ACMSD decarboxylates α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it away from NAD+ production and towards the tricarboxylic acid (TCA) cycle.[2][4][5] The alternative fate for ACMS is spontaneous cyclization to form quinolinic acid (QA), a direct precursor to NAD+.[1][6]
Because ACMSD is highly expressed in the liver and kidneys, its activity is a key determinant of NAD+ levels specifically in these organs.[4][6] Inhibition of ACMSD presents an attractive therapeutic strategy to increase NAD+ biosynthesis in a tissue-selective manner, thereby addressing NAD+ deficiencies that underpin various liver and kidney diseases.[2][6][7] TES-991 has emerged as a first-in-class, potent, and selective inhibitor of human ACMSD, designed to leverage this therapeutic concept.[7][8]
Mechanism of Action of TES-991
TES-991 functions by directly inhibiting the enzymatic activity of ACMSD.[8] By blocking the ACMSD-catalyzed conversion of ACMS to α-aminomuconate semialdehyde (AMS), TES-991 causes the substrate, ACMS, to accumulate.[1][5] This accumulation favors the spontaneous conversion of ACMS into quinolinic acid, which is then further metabolized to nicotinic acid mononucleotide (NAMN) and ultimately to NAD+.[6] The net effect is a significant, targeted increase in de novo NAD+ synthesis. Studies have shown that this increase in NAD+ levels leads to the activation of NAD+-dependent enzymes like SIRT1, enhancing mitochondrial function and protecting cells from metabolic stress.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for TES-991 from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference(s) |
| IC₅₀ | Human ACMSD | 3 nM | [6][8][9] |
| P450 Inhibition | CYP2C19 | Observed | [8][9] |
Table 2: Pharmacokinetic Profile of TES-991
| Route | Dose | Species | Key Parameters | Reference(s) |
| Intravenous (IV) | 0.5 mg/kg | N/A | Low blood clearance, low volume of distribution, t₁/₂ ~4.0-5.0 h | [8][9] |
| Oral (PO) | 5 mg/kg | N/A | Quantifiable blood concentrations up to 8 h, moderate systemic exposure | [8][9] |
Table 3: In Vivo Efficacy Studies in Mouse Models
| Model | Dose & Duration | Key Findings | Reference(s) |
| Healthy C57BL/6J Mice | 15 mg/kg/day for 10 days | Increased NAD+ in liver, kidneys, and brain. No effect in heart or skeletal muscle. No adverse effects on metabolic homeostasis or organ function. | [7] |
| NAFLD (MCD Diet) | 15 mg/kg/day (prophylactic) | Attenuated hepatic steatosis, reduced plasma ALT/AST, reverted hepatic NAD+ depletion, protected against lipid accumulation, and attenuated inflammation. | [7] |
Signaling and Experimental Workflow Diagrams
Kynurenine Pathway and ACMSD Inhibition
The following diagram illustrates the branch point in the kynurenine pathway controlled by ACMSD and the mechanism by which TES-991 redirects metabolic flux towards NAD+ synthesis.
Caption: ACMSD inhibition by TES-991 shunts ACMS to NAD+ synthesis.
Experimental Workflow for ACMSD Inhibitor Evaluation
This diagram outlines a typical preclinical evaluation workflow for a novel ACMSD inhibitor like TES-991.
Caption: Preclinical workflow for evaluating ACMSD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols relevant to the evaluation of TES-991.
In Vivo Formulation
For reliable in vivo administration, TES-991 can be formulated using established protocols. The choice of vehicle depends on the administration route and study duration.
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Protocol 1 (Aqueous Vehicle for IV/PO): [8]
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Prepare a stock solution of TES-991 in DMSO (e.g., 20.8 mg/mL).
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Sequentially add and mix the following co-solvents in a volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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For example, to make 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.
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Ensure the final solution is clear. Sonication or gentle heating can be used to aid dissolution. The reported solubility for this formulation is ≥ 2.08 mg/mL.[8]
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-
Protocol 2 (Oil Vehicle for PO): [8]
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Prepare a stock solution of TES-991 in DMSO (e.g., 20.8 mg/mL).
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Add the DMSO stock to corn oil at a 1:9 volumetric ratio (e.g., 100 µL DMSO stock to 900 µL corn oil).
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Mix thoroughly until a uniform suspension is achieved. This protocol is suitable for oral gavage but should be used with caution for studies exceeding two weeks.[8]
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Primary Hepatocyte Treatment and Analysis
In vitro studies using primary hepatocytes are essential to confirm the mechanism of action.
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Cell Culture and Treatment:
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NAD+ Quantification:
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Following treatment, lyse the cells and quantify intracellular NAD+ levels using commercially available colorimetric or fluorescent assay kits according to the manufacturer's instructions.
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Fatty Acid Oxidation (FAO) Assay: [7][10]
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Treat primary hepatocytes with TES-991 or vehicle for 24 hours.
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To assess FAO, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument.
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Obtain a basal respiration rate, then inject an uncoupling agent such as FCCP (e.g., 2 µM) to determine the maximal respiration rate, which is indicative of FAO capacity.[10]
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In Vivo NAFLD Mouse Model
This protocol describes a model to test the efficacy of TES-991 in a disease context.
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Animal Model: Use 13-week-old male C57BL/6J mice.[7]
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Diet: Induce non-alcoholic fatty liver disease (NAFLD) by feeding the mice a methionine-choline deficient (MCD) diet.[7] A control group should be fed a standard chow diet.
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Treatment: For the prophylactic treatment group, supplement the MCD diet with TES-991 at a dose of 15 mg/kg/day.[7]
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Study Duration: Maintain the diets and treatment for a period sufficient to induce pathology (e.g., several weeks).
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Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
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Blood: Measure plasma levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
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Liver Tissue:
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Conclusion and Future Directions
TES-991 is a potent and selective ACMSD inhibitor that effectively increases de novo NAD+ synthesis in key metabolic tissues like the liver and kidneys. Preclinical data robustly support its mechanism of action and demonstrate its therapeutic potential in a mouse model of NAFLD.[7] The well-defined pharmacokinetic profile and demonstrated in vivo target engagement position TES-991 as a valuable tool for further investigation into the therapeutic benefits of ACMSD inhibition.[8][9][12] Future research should focus on exploring its efficacy in other models of liver and kidney disease, as well as investigating the long-term safety and translatability of this innovative therapeutic approach. The targeted elevation of NAD+ via ACMSD inhibition represents a promising strategy for a range of metabolic and age-related disorders.
References
- 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
